molecular formula C9H10N6S B12919089 N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88540-97-0

N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Cat. No.: B12919089
CAS No.: 88540-97-0
M. Wt: 234.28 g/mol
InChI Key: CQKDYLYQRFHRNC-UHFFFAOYSA-N
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Description

N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-aminophenyl group at position 5 and a guanidine moiety at position 2. The guanidine moiety, a strong base with hydrogen-bonding capabilities, may enhance binding to biological targets such as enzymes or receptors.

Properties

CAS No.

88540-97-0

Molecular Formula

C9H10N6S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

InChI

InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15)

InChI Key

CQKDYLYQRFHRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminophenyl and guanidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring thiadiazole rings often exhibit significant antimicrobial properties. N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine has shown effectiveness against various bacterial and fungal strains. The guanidine moiety enhances its ability to form hydrogen bonds with biological molecules, which may lead to the inhibition of enzyme activity or modulation of protein functions .

Case Studies:

  • A study demonstrated that derivatives of thiadiazole exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The specific interactions between the guanidine group and bacterial enzymes were pivotal in this activity.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Its structural characteristics allow it to interact with cancer cell signaling pathways, potentially leading to cell apoptosis.

Case Studies:

  • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key proteins involved in the cell cycle.
  • Research published in peer-reviewed journals indicates that similar compounds have been effective in reducing tumor growth in animal models.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions. Industrial methods may utilize continuous flow reactors to enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-(5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
This compound C₉H₁₀N₆S* 4-Aminophenyl, guanidine ~238.3 Planar thiadiazole; H-bonding via NH₂ and guanidine
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- C₁₂H₁₉N₃O 4-Methoxyphenyl, tetramethylguanidine 221.3 Methoxy enhances lipophilicity; methylated guanidine reduces basicity
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine C₇H₆N₄S 4-Pyridyl 194.2 Pyridyl enables coordination; dihedral angles 18.2°–30.3°
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 4-Methylphenyl 191.3 Methyl enhances hydrophobicity; planar thiadiazole
N-Cyano-N'-[...]-guanidine derivatives Varies (e.g., C₂₆H₃₀FN₁₀S₂) Fluorobenzyl, pyridyl, cyano groups ~580–600 Complex substituents; lower yields (35–60%)

*Calculated based on the IUPAC name.

Key Observations :

  • Substituent Effects: The 4-aminophenyl group in the target compound contrasts with pyridyl (coordination-capable ), methylphenyl (hydrophobic ), and methoxyphenyl (electron-donating ) groups in analogs.

Biological Activity

N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound features a guanidine group and a thiadiazole moiety, which contribute to its unique chemical properties. The presence of a 4-aminophenyl substituent enhances its potential interactions with biological targets. This compound is part of a broader class of heterocyclic compounds known for their significant biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring often exhibit notable antimicrobial properties . This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis0.0078 μg/mL
Bacillus subtilis0.0039 μg/mL
Enterococcus faecalis0.125 μg/mL
Micrococcus luteus0.125 μg/mL

These results indicate that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value (μM)
HT-29 (Colorectal)10.5
TK-10 (Kidney)12.3

These findings suggest that the compound may act as a potential antitumor agent by inducing apoptosis in cancer cells .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes:

  • Acetylcholinesterase (AChE) : The compound has been tested for its ability to inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary results indicate moderate inhibitory activity with an IC50 value of approximately 25 μM .

The guanidine moiety enhances the compound's ability to form hydrogen bonds with enzyme active sites, potentially leading to effective inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets:

  • Hydrogen Bonding : The guanidine group can form hydrogen bonds with amino acid residues in proteins and enzymes.
  • Thiadiazole Ring Interaction : The thiadiazole moiety may interact with various enzymes and proteins, influencing their activity and contributing to the compound's therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity in Cancer Models : Research conducted on various cancer cell lines showed that this compound could induce cell death through apoptosis mechanisms, providing a basis for further development as an anticancer drug .

Q & A

Q. What are the standard synthesis protocols for N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine?

The synthesis typically involves condensation of substituted thiosemicarbazides with appropriate carboxylic acid derivatives under reflux conditions. For example:

  • Step 1 : React 4-aminophenylacetic acid with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours to form the 1,3,4-thiadiazole core .
  • Step 2 : Introduce the guanidine moiety via nucleophilic substitution or coupling reactions, followed by purification using recrystallization (e.g., DMSO/water mixtures) .
  • Validation : Confirm purity via TLC and spectroscopic methods (e.g., IR for C=N stretching at ~1640 cm⁻¹) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : Use IR to identify functional groups (e.g., C-S-C stretching in thiadiazole at ~686 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .
  • Mass Spectrometry : Determine molecular weight via ESI-MS or MALDI-TOF to verify the molecular formula (e.g., C₉H₈N₆S) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth dilution .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Antioxidant Potential : Measure radical scavenging (e.g., DPPH assay) and compare to ascorbic acid controls .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Virtual Screening : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or DHFR .
  • Machine Learning : Train models on existing synthetic data to predict reaction yields or byproduct formation .

Q. How to resolve contradictions in bioactivity data across studies?

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess variability in IC₅₀ values caused by assay conditions (e.g., pH, serum concentration) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers using tools like RevMan or PRISMA frameworks .

Q. What experimental design strategies minimize resource use in structure-activity relationship (SAR) studies?

  • Fractional Factorial Design : Screen multiple substituents (e.g., electron-withdrawing groups on the phenyl ring) with minimal combinatorial trials .
  • Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., temperature, solvent polarity) to maximize bioactivity .
  • High-Throughput Synthesis : Use automated platforms (e.g., Chemspeed) to synthesize and test derivatives in parallel .

Q. How to investigate the role of the 4-aminophenyl group in target binding?

  • Isosteric Replacement : Synthesize analogs with bioisosteres (e.g., pyridine for benzene) and compare binding kinetics via SPR .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to analyze hydrogen bonding and hydrophobic contacts .
  • SAR Clustering : Group derivatives by substituent effects (e.g., Hammett σ values) to correlate electronic properties with activity .

Q. What stability studies are critical for long-term storage?

  • Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines) to identify degradation products via HPLC .
  • pH Stability : Test solubility and integrity in buffers (pH 1–13) to guide formulation strategies (e.g., enteric coatings) .
  • Oxidative Stress : Assess stability under H₂O₂ or radical initiators (e.g., AIBN) to evaluate antioxidant efficacy .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in drug combinations (e.g., with cisplatin) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the compound alone vs. in combination .
  • In Vivo Models : Test efficacy in xenograft mice using co-administration protocols with dose reduction indices (DRI) .

Q. What methodologies assess in vivo toxicity and pharmacokinetics?

  • Acute Toxicity : Conduct OECD 423 tests in rodents, monitoring mortality and organ histopathology .
  • Pharmacokinetic Profiling : Measure plasma half-life (t½), Cₘₐₓ, and bioavailability via LC-MS/MS after oral/IV administration .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

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